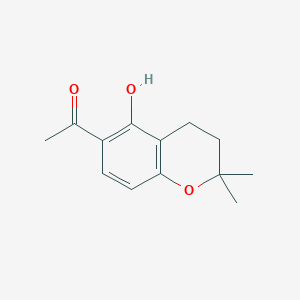

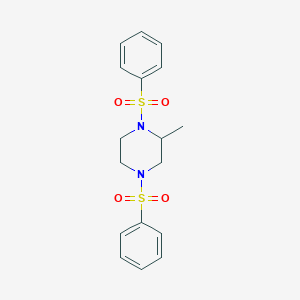

1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one, also known as Tempone, is a stable nitroxide radical that has been widely used in scientific research as a spin probe and antioxidant. It was first synthesized in 1969 by S. H. Friedman and R. E. Hirsch, and since then, numerous studies have been conducted to investigate its properties and potential applications.

Mechanism of Action

1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one acts as a radical scavenger and antioxidant by donating an electron to free radicals, thereby neutralizing their reactivity. This mechanism of action has been shown to be effective in protecting cells and tissues from oxidative damage, which is a common factor in many diseases.

Biochemical and Physiological Effects

Studies have shown that this compound has a number of biochemical and physiological effects, including the ability to reduce inflammation, improve mitochondrial function, and protect against neuronal damage. These effects are thought to be due to its antioxidant properties and ability to regulate redox signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one in lab experiments is its stability and ease of use. It can be stored for extended periods without decomposition and is readily soluble in a variety of solvents. However, one limitation of using this compound is that it can be difficult to quantify its concentration in biological systems, which can make it challenging to accurately assess its effects.

Future Directions

There are numerous future directions for research on 1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one, including exploring its potential as a therapeutic agent for diseases characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to develop more sensitive methods for quantifying its concentration in biological systems.

Conclusion

In conclusion, this compound, or this compound, is a stable nitroxide radical that has been widely used in scientific research as a spin probe and antioxidant. Its unique properties make it an excellent tool for studying radical reactions, oxidative stress, and redox signaling pathways. While there are limitations to its use, there are numerous future directions for research on this compound, and it holds great promise as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of 1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one involves the reaction of 2,4,6-trimethylphenylhydrazine with 2-oxo-3-butenoic acid, followed by oxidation with lead tetraacetate. The resulting product is a yellow crystalline solid that is stable at room temperature and can be stored for extended periods without decomposition.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)pyrazolidin-3-one has been used in a variety of scientific research fields, including chemistry, biochemistry, and biophysics. Its unique properties as a stable nitroxide radical make it an excellent tool for studying radical reactions, oxidative stress, and redox signaling pathways.

properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C12H16N2O/c1-8-6-9(2)12(10(3)7-8)14-5-4-11(15)13-14/h6-7H,4-5H2,1-3H3,(H,13,15) |

InChI Key |

HUFYEFNHKWEKOM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)N2CCC(=O)N2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCC(=O)N2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)

![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)

![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)

![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)

![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)